molecular formula C9H7N3O3 B1496165 2-Methyl-6-nitro-3H-quinazolin-4-one CAS No. 24688-36-6

2-Methyl-6-nitro-3H-quinazolin-4-one

Cat. No.: B1496165
CAS No.: 24688-36-6
M. Wt: 205.17 g/mol
InChI Key: VZHXAPYAFDFUSD-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a nitro group at the 6-position and a methyl group at the 2-position of the quinazolinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-3H-quinazolin-4-one typically involves the nitration of 2-methylquinazolin-4(3H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., ethanol, dimethylformamide).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Major Products Formed

    Reduction: 2-methyl-6-aminoquinazolin-4(3H)-one.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation: 2-carboxy-6-nitroquinazolin-4(3H)-one.

Scientific Research Applications

2-Methyl-6-nitro-3H-quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3H-quinazolin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinazolin-4(3H)-one: Lacks the nitro group at the 6-position, resulting in different chemical and biological properties.

    6-nitroquinazolin-4(3H)-one:

    2-methyl-4(3H)-quinazolinone: Similar structure but without the nitro group, leading to different chemical behavior.

Uniqueness

2-Methyl-6-nitro-3H-quinazolin-4-one is unique due to the presence of both a nitro group and a methyl group on the quinazolinone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXAPYAFDFUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279948
Record name 2-methyl-6-nitroquinazolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24688-36-6
Record name 24688-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-nitroquinazolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methyl-6-nitroquinazolin-4(3H)-one a good starting point for developing novel anti-cancer agents?

A1: 2-methyl-6-nitroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse bis-quinazolinone derivatives. [] The presence of the nitro group and the halogen substituents allows for various chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with enhanced potency and selectivity towards specific cancer cell lines.

Q2: What are the advantages of using deep eutectic solvents (DES) in the synthesis of 2-methyl-6-nitroquinazolin-4(3H)-one derivatives as potential anti-cancer agents?

A2: Utilizing DES in the synthesis of these derivatives offers several benefits: []

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